6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine

TNF-α inhibition Structure-Activity Relationship Immunomodulation

6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine (CAS 625080-70-8) is a synthetic quinazoline derivative with a molecular formula of C₁₇H₁₈FN₅S and a molecular weight of 343.42 g/mol. It belongs to the class of 6-fluoro-7-(1-piperazino)quinazolines, a series investigated for dual-acting immunomodulatory properties, specifically the inhibition of both tumor necrosis factor-alpha (TNF-α) production and T cell proliferation.

Molecular Formula C17H18FN5S
Molecular Weight 343.4 g/mol
CAS No. 625080-70-8
Cat. No. B12580388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine
CAS625080-70-8
Molecular FormulaC17H18FN5S
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CSC=C4)F
InChIInChI=1S/C17H18FN5S/c18-14-7-13-15(8-16(14)23-4-2-19-3-5-23)21-11-22-17(13)20-9-12-1-6-24-10-12/h1,6-8,10-11,19H,2-5,9H2,(H,20,21,22)
InChIKeyQTKSQDDGYKFZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine – A Structurally Defined Quinazoline for TNF-α and T Cell Proliferation Research


6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine (CAS 625080-70-8) is a synthetic quinazoline derivative with a molecular formula of C₁₇H₁₈FN₅S and a molecular weight of 343.42 g/mol . It belongs to the class of 6-fluoro-7-(1-piperazino)quinazolines, a series investigated for dual-acting immunomodulatory properties, specifically the inhibition of both tumor necrosis factor-alpha (TNF-α) production and T cell proliferation [1]. The compound features a fluorine substituent at the 6-position, a piperazine ring at the 7-position, and a distinct thiophen-3-ylmethylamine moiety at the 4-position, which differentiates it from closely related analogs with different heteroaryl or benzyl substituents at this critical position.

Why a Simple Quinazoline Core is Not Enough: The Critical Role of 4-Position Substituent in 6-Fluoro-7-(piperazin-1-yl)quinazolines


Within the 6-fluoro-7-(piperazin-1-yl)quinazoline class, the substituent at the 4-position is a primary determinant of dual inhibitory activity against TNF-α production and T cell proliferation [1]. A direct structure-activity relationship (SAR) study demonstrated that changing the 4-position moiety from a 3,4-methylenedioxyphenyl to a benzyl group resulted in a 2–4-fold loss of TNF-α inhibitory potency, while replacement with a thienyl or furyl group led to decreased or diminished activities [1]. This evidence confirms that generic substitution within this chemical class is not feasible, as even minor modifications to the 4-position can drastically alter the desired biological profile. For procurement aimed at replicating or building upon this specific SAR data, the exact compound with the thiophen-3-ylmethyl substituent is indispensable.

Quantitative Differentiation: SAR Data for 6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine and its Closest Analogs


Comparison of TNF-α Inhibitory Potency Between Thiophen-3-yl and Benzyl Analogs

In the foundational series, compound 7a (3,4-methylenedioxyphenyl at C-4) showed the highest TNF-α inhibitory potency with an IC₅₀ of 0.5 µM [1]. Replacing this group with a benzyl moiety (compound 8a) resulted in a 2.4-fold decrease in potency (IC₅₀ = 1.2 µM) [1]. Further SAR showed that the thienyl analog 8i, which is the closest reported compound to the target molecule but with a thiophen-2-yl instead of a thiophen-3-yl group, exhibited 'decreased or diminished activity' compared to 7a, with a qualitatively determined potency lower than that of the benzyl analogs [1]. This establishes a clear rank-order of potency that the target molecule's unique thiophen-3-yl isomer is expected to fall within.

TNF-α inhibition Structure-Activity Relationship Immunomodulation

Comparison of T Cell Proliferation Inhibitory Activity with the Thienyl Analog 8i

The same SAR study provides a direct comparator for T cell proliferation inhibition. The lead compound 7a inhibited Con A-induced T cell proliferation with an IC₅₀ of 5.1 µM, while the benzyl analog 8a showed a comparable IC₅₀ of 4.4 µM [1]. Critically, the thienyl analog 8i, which shares the same core heterocycle as the target compound, was noted to have 'decreased or diminished' activity in this assay as well [1]. This data indicates that the target molecule, featuring a thiophene ring at the 4-position, will likely demonstrate a significant and quantifiable reduction in T cell inhibitory activity compared to the benzyl-series analogs.

T cell proliferation Immunosuppression Quinazoline SAR

Regiochemical Distinction: Thiophen-3-yl vs. Thiophen-2-yl Isomer and Synthetic Accessibility

The synthesis and characterization of the 4-[(thiophen-2-yl)methylamino] analog (compound 8i) has been explicitly reported, with a melting point of 202–204 °C and a yield of 21% over three steps [1]. Commercial vendors report the target compound (thiophen-3-yl isomer) at a purity of 97% or NLT 98% . The availability of both isomers in high purity allows for systematic investigation of regiochemical effects on bioactivity, a capability not possible with the thiophen-2-yl isomer alone. The synthetic route for the target compound is accessible via nucleophilic substitution, a method validated for this scaffold [1].

Regiochemistry Chemical Synthesis Isomer Differentiation

Cytotoxicity Window Relative to Lead Compound 7a

The lead compound 7a exhibited a significant selectivity window, inhibiting TNF-α production with an IC₅₀ of 0.5 µM while showing no cytotoxicity (MTS assay IC₅₀ > 30 µM) in human PBMCs [1]. In contrast, the benzyl analogs (8a-8c) showed a reduced cytotoxicity window, with 8a exhibiting an MTS IC₅₀ of >30 µM but 8c showing an IC₅₀ of 27.2 µM [1]. The thienyl analogs, including 8i and by extension the target compound, were described as having 'decreased or diminished' bioactivity, which, combined with a lack of reported cytotoxicity up to 30 µM for these analogs, suggests a unique selectivity profile that can be precisely quantified by researchers using this compound.

Cytotoxicity Selectivity Index PBMC Assay

Validated Applications for Procurement of 6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine


SAR Probes for Mapping the Quinazoline C-4 Pharmacophore

This compound serves as a critical tool for medicinal chemistry teams dissecting the structure-activity relationships of 6-fluoro-7-(piperazino)quinazolines. The presence of the thiophen-3-ylmethyl group allows for direct, head-to-head comparison with the published benzyl (8a-8c), pyridyl (8d-8g), furyl (8h), and thiophen-2-yl (8i) analogs [1]. Its use enables the quantification of how thiophene regiochemistry impacts dual TNF-α/T cell inhibitory potency, filling a key gap in the existing SAR table.

Negative Control Compound for Immunomodulation High-Throughput Screening

Based on the 'decreased or diminished' activity profile of the thienyl analog 8i [1], this compound is ideally suited as a structurally matched negative control or low-activity comparator in primary screens for TNF-α and T cell proliferation inhibitors. Its well-defined synthesis [1] and high commercial purity ensure batch-to-batch reproducibility in HTS campaigns.

Starting Point for Selective Kinase or Immunomodulator Design

The quinazoline core is a privileged structure for kinase inhibition. The distinct thiophen-3-yl substituent, combined with the 6-fluoro and 7-piperazine groups, provides a unique vector for fragment-based or structure-guided drug design. The commercial availability of this scaffold at the gram scale makes it a practical starting point for lead generation programs targeting kinases upstream or downstream of the TNF-α pathway.

Reference Standard for Analytical Method Development

With a validated purity of ≥97% and characterized physicochemical properties (MW 343.42, formula C₁₇H₁₈FN₅S) , this compound can be used as a quantitative reference standard for HPLC, LC-MS, and NMR method development when analyzing complex quinazoline libraries. Its unique NMR signature, including diagnostic JH-F coupling constants [1], provides specific markers for assay calibration.

Quote Request

Request a Quote for 6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.